molecular formula C12H18O6 B12806583 Triethyl prop-1-ene-1,1,2-tricarboxylate CAS No. 30313-07-6

Triethyl prop-1-ene-1,1,2-tricarboxylate

Cat. No.: B12806583
CAS No.: 30313-07-6
M. Wt: 258.27 g/mol
InChI Key: GKPVAGGETYYJEH-UHFFFAOYSA-N
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Description

Triethyl prop-1-ene-1,1,2-tricarboxylate is an organic compound with the molecular formula C12H18O6. It is a tricarboxylic acid ester, specifically a triethyl ester of prop-1-ene-1,1,2-tricarboxylic acid. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethyl prop-1-ene-1,1,2-tricarboxylate can be synthesized through the esterification of prop-1-ene-1,1,2-tricarboxylic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous reactors and distillation units are often employed to separate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

Triethyl prop-1-ene-1,1,2-tricarboxylate undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to yield prop-1-ene-1,1,2-tricarboxylic acid and ethanol.

    Reduction: The compound can be reduced to form this compound alcohols.

    Substitution: The ester groups can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions are used, with water as the reagent.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.

Major Products Formed

    Hydrolysis: Prop-1-ene-1,1,2-tricarboxylic acid and ethanol.

    Reduction: this compound alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Triethyl prop-1-ene-1,1,2-tricarboxylate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of triethyl prop-1-ene-1,1,2-tricarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the active tricarboxylic acid, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    Triethyl aconitate: Another triethyl ester of a tricarboxylic acid, with similar chemical properties.

    Tributyl aconitate: A tributyl ester of aconitic acid, used in similar applications.

    Triethyl citrate: A triethyl ester of citric acid, commonly used as a plasticizer.

Uniqueness

Triethyl prop-1-ene-1,1,2-tricarboxylate is unique due to its specific structure and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry.

Properties

CAS No.

30313-07-6

Molecular Formula

C12H18O6

Molecular Weight

258.27 g/mol

IUPAC Name

triethyl prop-1-ene-1,1,2-tricarboxylate

InChI

InChI=1S/C12H18O6/c1-5-16-10(13)8(4)9(11(14)17-6-2)12(15)18-7-3/h5-7H2,1-4H3

InChI Key

GKPVAGGETYYJEH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(C(=O)OCC)C(=O)OCC)C

Origin of Product

United States

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